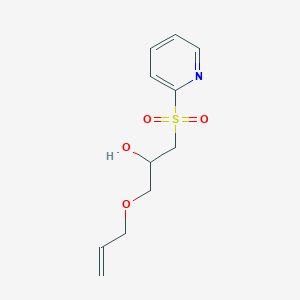![molecular formula C18H15N3O2S B5973377 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5973377.png)
2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide, also known as MMB-TZB, is a novel compound that has received significant attention in recent years due to its potential therapeutic applications. MMB-TZB is a thiazole-based compound that has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been reported to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its high purity and yield. The synthesis method for 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been reported to yield high purity and high yield of the compound. Another advantage of using 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide is its versatility in various biological assays. 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to possess a variety of biological activities, making it a useful tool in various research fields. However, one limitation of using 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain assays.
Future Directions
There are several future directions for the research on 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide. One direction is to further investigate its mechanism of action and signaling pathways involved in its biological activities. Another direction is to explore its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, future research could focus on optimizing the synthesis method for 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide to improve its purity and yield.
Synthesis Methods
The synthesis of 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide involves the condensation of 4-methoxybenzaldehyde and 2-aminothiazole in the presence of acetic acid. The resulting Schiff base is then reduced using sodium borohydride to yield 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide. This synthesis method has been reported to yield high purity and high yield of 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide.
Scientific Research Applications
2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has also been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-14-8-6-13(7-9-14)12-20-16-5-3-2-4-15(16)17(22)21-18-19-10-11-24-18/h2-12H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKULHYSUBMDHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)

![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)
![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5973342.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5973345.png)

![5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5973376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B5973378.png)
![2-[4-(methylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5973398.png)
![6-(4-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5973401.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)
![methyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B5973407.png)